Cell Type-Specific Anti-Proliferative Potency of Panaxydol vs. Falcarinol and Falcarindiol
In a head-to-head comparison of three major C17 polyacetylenes on intestinal epithelial cells, panaxydol exhibited a cell-type-dependent inhibitory profile distinct from falcarinol and falcarindiol. In normal FHs 74 Int. cells, panaxydol was the most potent inhibitor, while in cancerous Caco-2 cells, it showed intermediate potency [1]. This data highlights its unique differential activity profile compared to its structural analogs.
| Evidence Dimension | Relative inhibitory potency on cell proliferation |
|---|---|
| Target Compound Data | Most potent in normal cells; Intermediate in cancer cells |
| Comparator Or Baseline | Falcarinol (most potent in cancer cells) and Falcarindiol (least potent in both) |
| Quantified Difference | Rank order in normal cells: Panaxydol > Falcarinol > Falcarindiol. Rank order in cancer cells: Falcarinol > Panaxydol > Falcarindiol. |
| Conditions | Human intestinal epithelial cells; normal line FHs 74 Int. and cancer line Caco-2; concentrations 1 ng/mL to 20 μg/mL. |
Why This Matters
This cell-type-specific differential potency is critical for experimental design, ensuring that panaxydol is selected for its unique activity profile in normal versus cancerous intestinal models.
- [1] Purup S, Larsen E, Christensen LP. Differential effects of falcarinol and related aliphatic C(17)-polyacetylenes on intestinal cell proliferation. J Agric Food Chem. 2009;57(18):8290-8296. doi:10.1021/jf901503a View Source
